1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine 1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 2336775-48-3
VCID: VC11817868
InChI: InChI=1S/C16H22N4OS/c1-12(2)15-17-18-16(22-15)20-10-8-19(9-11-20)13-6-4-5-7-14(13)21-3/h4-7,12H,8-11H2,1-3H3
SMILES: CC(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC
Molecular Formula: C16H22N4OS
Molecular Weight: 318.4 g/mol

1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine

CAS No.: 2336775-48-3

Cat. No.: VC11817868

Molecular Formula: C16H22N4OS

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine - 2336775-48-3

Specification

CAS No. 2336775-48-3
Molecular Formula C16H22N4OS
Molecular Weight 318.4 g/mol
IUPAC Name 2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-propan-2-yl-1,3,4-thiadiazole
Standard InChI InChI=1S/C16H22N4OS/c1-12(2)15-17-18-16(22-15)20-10-8-19(9-11-20)13-6-4-5-7-14(13)21-3/h4-7,12H,8-11H2,1-3H3
Standard InChI Key TYPNHOMUFQZYKI-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC
Canonical SMILES CC(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC

Introduction

1. Introduction to the Compound

1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine is a heterocyclic organic compound. It features:

  • A piperazine ring, a six-membered ring containing two nitrogen atoms.

  • A 1,3,4-thiadiazole moiety, a five-membered ring containing sulfur and nitrogen atoms.

  • A methoxyphenyl group, which introduces aromaticity and electron-donating properties.

This combination of functional groups suggests potential applications in pharmaceuticals, particularly in drug design targeting neurological or antimicrobial pathways.

3. Synthesis Pathways

Compounds like this are typically synthesized through multi-step reactions:

  • Formation of the Thiadiazole Ring:

    • Using thiosemicarbazides and carboxylic acids or derivatives under cyclization conditions.

  • Substitution on Piperazine:

    • The piperazine ring is functionalized with electrophilic aromatic compounds like methoxybenzene derivatives.

  • Final Coupling:

    • The thiadiazole and substituted piperazine are combined using coupling agents (e.g., EDC or DCC).

4. Potential Applications

Pharmacological Activity

The structural components suggest that this compound may interact with biological receptors:

  • Piperazine Derivatives: Known for their role in antipsychotic drugs (e.g., targeting dopamine and serotonin receptors).

  • Thiadiazole Moiety: Exhibits antimicrobial, anti-inflammatory, and anticancer activity in related compounds.

Drug Design

The compound's functional groups may allow it to act as:

  • CNS Agents: Modulating neurotransmitter pathways.

  • Enzyme Inhibitors: Targeting enzymes like kinases or oxidoreductases.

5. Research Findings on Related Compounds

Binding Affinities

Studies on similar piperazine-thiadiazole derivatives have shown:

  • High affinity for dopamine D2D_2 and serotonin 5-HT1A5\text{-HT}_1A receptors.

  • Reduced side effects compared to traditional antipsychotics .

Antimicrobial Activity

Thiadiazole-based compounds exhibit broad-spectrum activity against bacterial strains by disrupting cell wall synthesis or DNA replication .

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